eNOS Inhibitory Activity: 180 nM IC50 in SF9 Insect Cell Expression System
The target compound demonstrates measurable inhibition of human endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM when tested in insect SF9 cells expressing the recombinant enzyme [1]. This contrasts with other piperidinyloxy benzonitrile derivatives profiled in the same curated database (e.g., a structurally distinct piperidinyl benzonitrile analog, CHEMBL1911894), which exhibited substantially weaker eNOS inhibition with an EC50 >100,000 nM (>100 μM) in HEK293 cell-based nitric oxide production assays [2]. The approximately 555-fold difference in potency between the methoxy-substituted compound and certain unsubstituted or differentially substituted analogs highlights the functional significance of the 3-methoxy group for eNOS target engagement.
| Evidence Dimension | eNOS inhibition potency |
|---|---|
| Target Compound Data | IC50 = 180 nM |
| Comparator Or Baseline | CHEMBL1911894 (piperidinyl benzonitrile analog): EC50 >100,000 nM |
| Quantified Difference | >555-fold difference in potency (180 nM vs >100,000 nM) |
| Conditions | Target: human eNOS expressed in insect SF9 cells, 1 hr incubation [1]; Comparator: human eNOS expressed in HEK293 cells, A23187-induced NO production, 24 hr incubation [2] |
Why This Matters
This potency differential enables selection of the methoxy-substituted compound for eNOS-focused screening cascades while avoiding analogs with negligible NOS engagement, saving assay resources and reducing false-negative rates in hit identification campaigns.
- [1] BindingDB. BDBM50372207 (CHEMBL272708). Inhibition of human eNOS expressed in insect SF9 cells. IC50: 180 nM. View Source
- [2] BindingDB. BDBM50356485 (CHEMBL1911894). Inhibition of human eNOS expressed in HEK293 cells. EC50 >100,000 nM. View Source
